![molecular formula C14H14Cl2N2OS B2570038 N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 868230-59-5](/img/structure/B2570038.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
“N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular formula of the compound is C14H14Cl2N2OS.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” are not mentioned in the retrieved sources.Scientific Research Applications
Antitumor Activity
The 1,2,3-dithiazole ring present in N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been associated with antitumor effects . Researchers have investigated its potential as an inhibitor of enzymes structurally related to serine proteases. These enzymes play crucial roles in cancer progression, making this compound a promising candidate for antitumor drug development.
Antibacterial Properties
Studies have demonstrated that N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibits antibacterial activity . Its mechanism of action may involve disrupting bacterial cell membranes or interfering with essential cellular processes. Researchers continue to explore its efficacy against various bacterial strains.
Antifungal Effects
The compound has also shown antifungal properties . Fungal infections pose significant health challenges, and novel antifungal agents are continually sought. N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide’s unique structure may provide a basis for developing effective antifungal drugs.
Herbicidal Potential
Herbicides play a crucial role in agriculture and environmental management. N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide could serve as a lead compound for designing herbicides . Researchers investigate its impact on weed control and its selectivity toward target plants.
Synthetic Precursor for Heterocycles
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide serves as a useful precursor for synthesizing other heterocyclic compounds. Through ANRORC (Addition of Nucleophiles to Ring-Opening Reactions of Cyclic Compounds) style ring transformations, it can yield benzothiazoles, benzimidazoles, thiazolopyridines, and benzoxazines .
Alternative Routes via Sulfimides
Researchers have explored alternative synthetic routes to N-aryl-1,2,3-dithiazolimines using sulfimides. By reacting N-aryl-S,S-dimethyl-sulfimides with N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, they obtained interesting products . These reactions provide insights into improving the classical condensation reaction involving Appel salt.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes involved in the inflammatory response, such as cyclo-oxygenase .
Biochemical Pathways
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide may affect the biochemical pathways related to inflammation. For instance, it could potentially influence the cyclo-oxygenase pathway, which is involved in the production of prostaglandins, key mediators of inflammation .
properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDMKPBVEVXDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
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